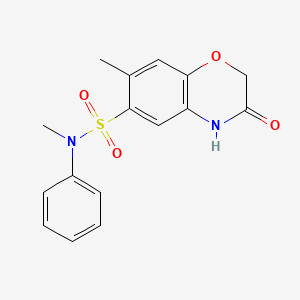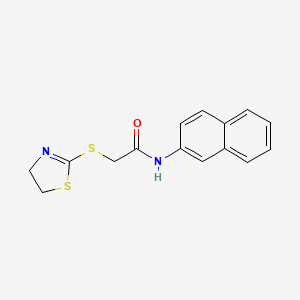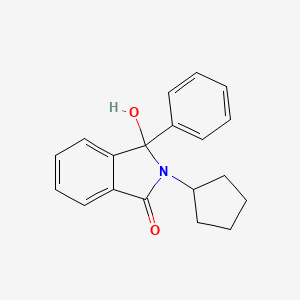![molecular formula C18H25N3 B4420771 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine
Vue d'ensemble
Description
4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications in research. This compound is a piperidine derivative that contains a pyrazole ring and a tert-butylphenyl group. In
Mécanisme D'action
The mechanism of action of 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have antifungal effects by inhibiting the growth of certain fungi. Additionally, it has been found to have anticancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine in lab experiments is its versatility. It can be used for a wide range of applications, from drug development to catalysis. Additionally, it has been found to have relatively low toxicity, making it a safer option compared to other compounds.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is its cost. This compound is a relatively expensive compound, which can limit its use in some research areas. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine. One area of research is the development of new drugs based on this compound. It has shown potential as an anticancer agent, anti-inflammatory agent, and antifungal agent, and further research could lead to the development of new drugs for these conditions.
Another area of research is the development of new metal complexes using this compound as a ligand. These complexes could have potential applications in catalysis and other areas of chemistry.
Finally, further research is needed to fully understand the mechanism of action of this compound. This could lead to a better understanding of its biochemical and physiological effects and could help to identify new applications for this compound.
Applications De Recherche Scientifique
The compound 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine has various applications in scientific research. One of the primary uses of this compound is in the development of new drugs. It has been found to have potential as an anticancer agent, anti-inflammatory agent, and antifungal agent. Additionally, it has been used as a ligand for the development of new metal complexes with potential applications in catalysis.
Propriétés
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-18(2,3)15-6-4-13(5-7-15)16-12-17(21-20-16)14-8-10-19-11-9-14/h4-7,12,14,19H,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEDVXWAGFHGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine](/img/structure/B4420692.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4420710.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B4420715.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4420721.png)
![methyl 6-(3,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4420726.png)
![2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420731.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420735.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4420751.png)

![N-1-adamantyl-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4420758.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B4420775.png)
![1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)
